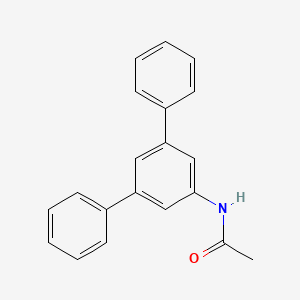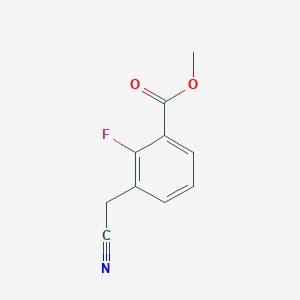
tert-Butyl (3-(methylsulfinyl)propyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-(methylsulfinyl)propyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methylsulfinyl group, and a propyl chain attached to a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(methylsulfinyl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 3-(methylsulfinyl)propyl group. One common method involves the use of tert-butyl chloroformate and 3-(methylsulfinyl)propylamine under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-(methylsulfinyl)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: tert-Butyl (3-(methylsulfonyl)propyl)carbamate
Reduction: tert-Butyl (3-(methylthio)propyl)carbamate
Substitution: Various carbamate derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (3-(methylsulfinyl)propyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines and can be used in various organic synthesis reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a probe to investigate biochemical pathways involving carbamates.
Medicine
In medicine, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, making it a useful tool for drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-(methylsulfinyl)propyl)carbamate involves the interaction of the carbamate group with specific molecular targets. In biological systems, the carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The methylsulfinyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl (3-(methylamino)propyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness
tert-Butyl (3-(methylsulfinyl)propyl)carbamate is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity. This group allows the compound to undergo specific oxidation and reduction reactions that are not possible with other similar carbamates. Additionally, the methylsulfinyl group can influence the compound’s solubility and stability, making it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1395890-57-9 |
|---|---|
Molekularformel |
C9H19NO3S |
Molekulargewicht |
221.32 g/mol |
IUPAC-Name |
tert-butyl N-(3-methylsulfinylpropyl)carbamate |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)10-6-5-7-14(4)12/h5-7H2,1-4H3,(H,10,11) |
InChI-Schlüssel |
DTRAADSQHKCZCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCS(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


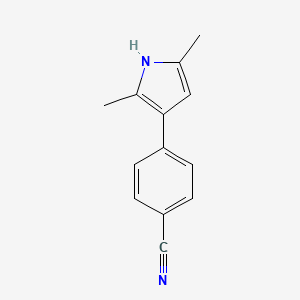

![Tert-butyl 3-formyl-4,7-dihydrothieno[2,3-C]pyridine-6(5H)-carboxylate](/img/structure/B13987454.png)

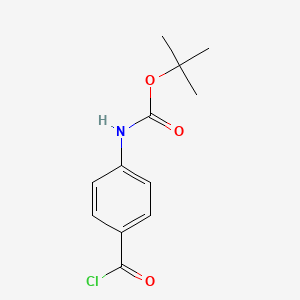

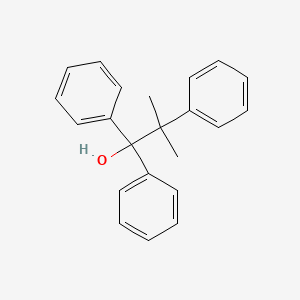
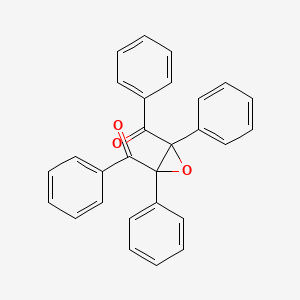
![Ethanone, 1-[3-methoxy-2-(phenylmethoxy)phenyl]-](/img/structure/B13987488.png)


